rutherfordium
Description
Structure
2D Structure
Properties
Molecular Formula |
Rf35 |
|---|---|
Molecular Weight |
9349.3 g/mol |
IUPAC Name |
rutherfordium |
InChI |
InChI=1S/35Rf |
InChI Key |
QRXBWDGRMPNMFK-UHFFFAOYSA-N |
Canonical SMILES |
[Rf].[Rf].[Rf].[Rf].[Rf].[Rf].[Rf].[Rf].[Rf].[Rf].[Rf].[Rf].[Rf].[Rf].[Rf].[Rf].[Rf].[Rf].[Rf].[Rf].[Rf].[Rf].[Rf].[Rf].[Rf].[Rf].[Rf].[Rf].[Rf].[Rf].[Rf].[Rf].[Rf].[Rf].[Rf] |
Origin of Product |
United States |
Ii. Synthesis and Production Methodologies for Rutherfordium Isotopes
Heavy-Ion Induced Nuclear Reactions
Heavy-ion fusion reactions are the cornerstone of rutherfordium synthesis. In these processes, a heavy target nucleus is fused with a lighter projectile nucleus to form a highly excited compound nucleus of this compound. This compound nucleus then de-excites, primarily through the evaporation of neutrons, to form a specific this compound isotope. The choice of target and projectile, as well as the energy of the projectile beam, are critical parameters that determine the specific isotope produced and the yield of the reaction.
Target-Beam Combinations
One of the earliest methods explored for the synthesis of this compound involved the bombardment of a Plutonium-242 target with Neon-22 ions. This reaction was instrumental in the initial studies of element 104. The primary goal of these experiments was to create a compound nucleus of this compound, which would then decay to a more stable isotope through the emission of neutrons.
Initial experiments conducted in 1964 at the Joint Institute for Nuclear Research (JINR) in Dubna, Russia, reported the production of a spontaneously fissioning isotope with a very short half-life, which was initially attributed to this compound-260. ub.eduwallenberg.org However, later calculations and repeated experiments suggested that the most likely product was this compound-259. unt.edu The reaction can be generally represented as:
242Pu + 22Ne → 264-xRf + xn
The number of neutrons (x) evaporated depends on the excitation energy of the compound nucleus. Research into the 244Pu(22Ne,5n)261Rf reaction identified this compound-261, which was observed to undergo alpha decay with a half-life of 78 seconds. unt.edu
| Produced Isotope | Half-Life | Decay Mode | Notes |
|---|---|---|---|
| 259Rf | ~3.1 seconds | α-decay, Spontaneous Fission | Initially associated with an 8-second spontaneous fission activity. unt.edu |
| 260Rf | ~20 ms (B15284909) | Spontaneous Fission, α-decay | Initial reports of a 0.3s half-life were later revised. ub.eduaip.org |
| 261Rf | ~78 seconds | α-decay | Produced in the 244Pu + 22Ne reaction. unt.edu |
In 1969, researchers at the University of California, Berkeley, successfully synthesized this compound isotopes by bombarding a Californium-249 target with Carbon-12 and Carbon-13 ions. ias.ac.inosti.gov These experiments provided crucial data that helped to confirm the existence of element 104.
The bombardment with Carbon-12 ions led to the production of this compound-257: ub.eduwallenberg.org
249Cf + 12C → 257Rf + 4n
This isotope was identified by its alpha decay to Nobelium-253. The half-life of this compound-257 was measured to be between 4 and 5 seconds. ub.eduwallenberg.org
When Carbon-13 ions were used as the projectile, the isotope this compound-259 was produced: ub.edu
249Cf + 13C → 259Rf + 3n
This isotope was found to have a half-life of approximately 3 to 4 seconds and also decays via alpha emission. ub.eduwallenberg.org
| Projectile | Produced Isotope | Half-Life | Decay Mode |
|---|---|---|---|
| 12C | 257Rf | 4-5 seconds | α-decay |
| 13C | 259Rf | 3-4 seconds | α-decay, Spontaneous Fission |
The reaction between a Curium-248 (B1219616) target and an Oxygen-18 beam has been a reliable method for producing neutron-richer isotopes of this compound. This combination leads to the formation of isotopes such as this compound-261 and this compound-262. unt.eduupb.ro
The synthesis of this compound-261 via this reaction was a significant achievement, as this isotope has a relatively long half-life of about 70 seconds, making it suitable for chemical studies. ub.edubritannica.com The reaction is as follows:
248Cm + 18O → 261Rf + 5n
Later experiments also identified a short-lived isomer of this compound-262, with a half-life of 47 milliseconds, which decays through spontaneous fission. unt.eduupb.ro The production of different this compound isotopes via this reaction is highly dependent on the beam energy, as demonstrated by excitation function measurements. aps.orgresearchgate.net
| Produced Isotope | Half-Life | Decay Mode | Notes |
|---|---|---|---|
| 260Rf | ~21 ms | Spontaneous Fission | Produced via the 6n evaporation channel. aps.org |
| 261Rf | ~70 seconds | α-decay | Produced via the 5n evaporation channel; its relatively long half-life is advantageous for chemical studies. ub.edubritannica.com |
| 262Rf | ~2.1 seconds | Spontaneous Fission, α-decay | A short-lived isomer with a 47 ms half-life has also been reported. unt.eduupb.ro |
The fusion of a Uranium-238 target with a Magnesium-26 beam is another pathway for the synthesis of this compound isotopes. This reaction has been studied to understand the production of various isotopes and their decay properties. Isotopes of this compound with mass numbers from 258 to 261 have been successfully produced using this method. innovationnewsnetwork.comaps.orgaps.org
The excitation functions for the 3n, 4n, 5n, and 6n exit channels have been measured, providing valuable data on the cross-sections for the production of different isotopes at various beam energies. innovationnewsnetwork.comaps.orgaps.orgarxiv.org For instance, the 238U(26Mg, 5n)259Rf reaction was found to have a maximum cross-section at a specific beam energy. aps.org This reaction also led to the first observation of alpha decay in this compound-258. innovationnewsnetwork.comarxiv.org
| Produced Isotope | Half-Life | Decay Mode | Production Channel |
|---|---|---|---|
| 258Rf | 14.7 ms | α-decay, Spontaneous Fission | 6n |
| 259Rf | 2.5 s | α-decay, Electron Capture | 5n |
| 260Rf | 22.2 ms | Spontaneous Fission | 4n |
| 261Rf | ~70 s | α-decay, Spontaneous Fission | 3n |
Reaction Mechanisms and Excitation Functions
The synthesis of this compound isotopes through heavy-ion induced reactions is governed by complex nuclear reaction mechanisms. The process begins with the formation of a compound nucleus, a highly excited and unstable entity formed by the fusion of the target and projectile nuclei. The subsequent de-excitation of this compound nucleus determines the final product isotope.
An excitation function describes the relationship between the energy of the incident projectile and the cross-section (or probability) of a specific nuclear reaction occurring. By varying the beam energy and measuring the yield of different isotopes, scientists can map out the excitation functions for various exit channels (e.g., 3n, 4n, 5n evaporation). These functions typically show a peak at a specific energy, which corresponds to the optimal energy for producing a particular isotope. For example, in the 238U + 26Mg reaction, the maximum cross-section for producing 259Rf (the 5n channel) occurs at a different beam energy than the peak for producing 260Rf (the 4n channel). aps.org Studying excitation functions is crucial for optimizing the production of desired isotopes and for understanding the competition between neutron evaporation and fission in the de-excitation of the compound nucleus. aps.orgresearchgate.net
Cold Fusion Reactions
Cold fusion, in the context of superheavy element synthesis, refers to nuclear reactions with relatively low compound nucleus excitation energy, typically in the range of 10–20 MeV. wikipedia.org This method involves bombarding heavy target nuclei, such as lead or bismuth, with a medium-weight projectile ion beam. examples.combritannica.com The lower excitation energy of the newly formed compound nucleus reduces the probability of it immediately undergoing fission. wikipedia.org Consequently, the nucleus de-excites by emitting a smaller number of neutrons, usually only one or two, which allows for the generation of more neutron-rich products compared to other methods. wikipedia.orgbritannica.com This technique is noted for producing this compound isotopes with comparatively longer half-lives. examples.com An example of a cold fusion reaction used to synthesize a this compound isotope is the bombardment of a lead-208 (B76376) target with titanium-50 ions.
Hot Fusion Reactions and Neutron Evaporation Channels
In contrast to cold fusion, hot fusion reactions are characterized by the high excitation energy (~40–50 MeV) of the compound nucleus formed. wikipedia.org These reactions typically involve accelerating very light, high-energy projectiles toward very heavy actinide targets, such as uranium, plutonium, or californium. wikipedia.orgazom.com Due to the higher excitation energy, the compound nucleus de-excites by evaporating a larger number of neutrons, typically between 3 and 5. wikipedia.orgbritannica.com
A detailed study of the hot fusion reaction between a uranium-238 target and a magnesium-26 beam provided insights into various neutron evaporation channels. researchgate.net In this research, isotopes of this compound were produced, and the excitation functions were measured for channels where 3, 4, 5, or 6 neutrons were evaporated from the compound nucleus. researchgate.netaps.org The production of different this compound isotopes corresponds to these distinct neutron evaporation pathways. aps.org For instance, the ³n exit channel leads to the formation of this compound-261, while the ⁴n, ⁵n, and ⁶n channels produce this compound-260, this compound-259, and this compound-258, respectively. researchgate.netaps.org
Table 1: Hot Fusion Reaction Channels for the Synthesis of this compound Isotopes This table displays the different neutron evaporation channels observed in the reaction between a Uranium-238 target and a Magnesium-26 projectile, leading to various this compound isotopes.
| Reaction Channel | Compound Nucleus Excitation Energy (MeV) | Resulting Isotope |
|---|---|---|
| ³n | 35.3 | ²⁶¹Rf |
| ⁴n | 40.5 - 57.1 | ²⁶⁰Rf |
| ⁵n | 45.8 - 57.1 | ²⁵⁹Rf |
| ⁶n | 52.1 - 57.1 | ²⁵⁸Rf |
Proton and Neutron Evaporation Channels
When a compound nucleus is formed during a fusion reaction, it is in a highly excited state and must release energy to become more stable. For heavy nuclei like those that form this compound, this de-excitation process is dominated by the emission, or "evaporation," of neutrons. wikiwand.com The electrostatic repulsion between the large number of protons in the nucleus creates a significant Coulomb barrier, which makes the emission of charged particles like protons much less probable than the emission of neutral particles like neutrons. wikiwand.com Therefore, the primary de-excitation pathways observed in this compound synthesis are the neutron evaporation channels (xn), where 'x' represents the number of neutrons emitted. wikipedia.orgaps.org Proton evaporation channels are not a significant mechanism in the formation of this compound isotopes.
Advanced Target Preparation Techniques
The success of synthesizing superheavy elements is critically dependent on the quality of the stationary target. These targets must be chemically pure, uniform, and structurally robust to withstand intense ion beams.
Polymer-Assisted Deposition for Homogeneous Targets
Polymer-assisted deposition (PAD) is a chemical solution-based method for producing high-quality, homogeneous metal oxide thin films suitable for nuclear targets. The technique involves a water-soluble polymer, such as polyethyleneimine (PEI), that chelates, or binds, metal precursors in a solution. This polymer-metal solution controls viscosity and ensures a homogeneous distribution of the metal ions.
The solution is then applied to a substrate, often through spin-coating, and annealed at high temperatures (approximately 500 °C). During annealing, the polymer is decomposed and removed, leaving behind a crack-free, uniform metal oxide film. The PAD method is distinguished by its bottom-up growth process, which is highly effective for creating dense, even epitaxial, films. This technique provides significant advantages in producing the uniform and durable actinide targets essential for superheavy element research.
Challenges in this compound Synthesis
The production of this compound is an exceptionally challenging endeavor, primarily due to the infinitesimally small probability of the desired fusion-evaporation reaction occurring.
Low Production Cross Sections
The probability of a specific nuclear reaction occurring is quantified by its cross section, typically measured in units of barns (1 barn = 10⁻²⁴ cm²). For the synthesis of superheavy elements, these cross sections are exceedingly small, often measured in nanobarns (10⁻³³ cm²) or picobarns (10⁻³⁶ cm²). aps.org This means that even when billions of projectile particles per second strike the target, the production of a single desired atom can be an infrequent event, sometimes taking hours, days, or even longer.
For example, in the hot fusion reaction of magnesium-26 with uranium-238, the measured cross sections for producing this compound isotopes were in the picobarn to nanobarn range. researchgate.net The peak cross section for the ⁴n channel (producing ²⁶⁰Rf) was approximately 1.1 nanobarns, while the ³n channel (producing ²⁶¹Rf) had a cross section of only 28 picobarns. researchgate.net These low production cross sections are a fundamental hurdle in the study of this compound, limiting the number of atoms that can be created and subsequently studied. aps.org
Table 2: Peak Production Cross Sections for this compound Isotopes via Hot Fusion This table illustrates the low probability of forming specific this compound isotopes in the ²³⁸U + ²⁶Mg reaction, a significant challenge in its synthesis.
| Evaporation Channel | Resulting Isotope | Peak Cross Section |
|---|---|---|
| ³n | ²⁶¹Rf | 28 pb |
| ⁴n | ²⁶⁰Rf | 1.1 nb |
| ⁵n | ²⁵⁹Rf | 1.8 nb |
| ⁶n | ²⁵⁸Rf | 0.4 nb |
Atom-at-a-Time Production Scale
The production of this compound (Rf) is confined to a minute, atom-at-a-time scale due to its extreme instability and the low production cross-sections of the nuclear reactions involved. vedantu.compatsnap.com As a synthetic element, it is not found in nature and can only be created in particle accelerators by bombarding heavy element targets with lighter ions. vedantu.comwikipedia.orgchemicalengineeringworld.com This process of nuclear fusion results in the formation of only a few atoms at a time, which decay within seconds or minutes, necessitating rapid and highly sensitive experimental techniques for their study. vedantu.comrsc.org
The inherent challenges in producing and studying this compound stem from its short half-life. vedantu.com The most stable known isotope, ²⁶⁷Rf, has a half-life of approximately 1.3 hours, while other isotopes decay much more rapidly. library.phthoughtco.com Consequently, chemical and physical properties must be investigated almost instantaneously upon the creation of a new atom. vedantu.comrsc.org This necessitates specialized methods where newly formed atoms are quickly separated and analyzed before they decay. rsc.org
Research into this compound's properties helps scientists understand the behavior of superheavy elements and test the limits of nuclear stability models. vedantu.com
The synthesis of this compound isotopes is achieved through fusion-evaporation reactions in particle accelerators. wikipedia.orgexamples.com These experiments involve bombarding a target of a heavy element with a beam of accelerated, lighter nuclei. The choice of target and projectile determines the specific isotope of this compound produced.
One of the primary methods involves bombarding a californium-249 target with carbon-12 ions. vedantu.comchemicalengineeringworld.com In experiments conducted at the University of California, Berkeley, this reaction successfully produced this compound-257. thoughtco.comnih.gov The Berkeley team also utilized carbon-13 projectiles to synthesize this compound-259 and bombarded curium-248 with oxygen-18 to create other isotopes. vedantu.comnih.gov
Another significant production route involves the bombardment of a plutonium-242 target with neon-22 ions, a method first employed by researchers at the Joint Institute for Nuclear Research (JINR) in Dubna, Russia. library.phthoughtco.comnih.gov This reaction was initially reported to produce this compound-260. nih.gov
More recent studies have explored other reaction pathways. For instance, isotopes of this compound (²⁵⁸⁻²⁶¹Rf) were successfully produced by irradiating uranium-238 targets with magnesium-26 beams. iaea.orgunt.edu In these experiments, researchers were able to measure the excitation functions for various exit channels (3n, 4n, 5n, and 6n), providing crucial data on the production cross-sections for different isotopes. iaea.orgunt.eduaps.org The production of ²⁶¹Rf via a 3n exit channel was observed with a cross-section of 28 picobarns (+92/-26). iaea.orgunt.edu
The data gathered from these atom-at-a-time experiments are fundamental to understanding the nuclear structure and decay properties of superheavy elements.
Interactive Data Tables
Table 1: Synthesis Reactions for this compound Isotopes
| Target | Projectile | Compound Nucleus | Produced Isotope | Laboratory |
| Plutonium-242 | Neon-22 | This compound-264 | This compound-260 (+ 4n) | JINR, Dubna |
| Californium-249 | Carbon-12 | This compound-261 | This compound-257 (+ 4n) | LBL, Berkeley |
| Californium-249 | Carbon-13 | This compound-262 | This compound-259 (+ 3n) | LBL, Berkeley |
| Uranium-238 | Magnesium-26 | This compound-264 | This compound-258 to 261 | LBL, Berkeley |
Note: 'n' represents a neutron emitted during the reaction.
Table 2: Properties of Select this compound Isotopes Produced Atom-at-a-Time
| Isotope | Half-Life | Decay Mode | Production Reaction |
| ²⁵⁷Rf | 4-5 seconds | Alpha Decay | ²⁴⁹Cf (¹²C, 4n) |
| ²⁵⁸Rf | 14.7 ms (+1.2/-1.0) | Spontaneous Fission, Alpha Decay | ²³⁸U (²⁶Mg, 6n) |
| ²⁵⁹Rf | 2.5 s (+0.4/-0.3) | Alpha Decay, Electron Capture | ²⁴⁹Cf (¹³C, 3n) |
| ²⁶⁰Rf | 22.2 ms (+3.0/-2.4) | Spontaneous Fission | ²³⁸U (²⁶Mg, 4n) |
| ²⁶¹Rf | ~78 seconds | Alpha Decay, Spontaneous Fission | ²³⁸U (²⁶Mg, 3n) |
| ²⁶³Rf | ~10 minutes | Spontaneous Fission | - |
| ²⁶⁷Rf | ~1.3 hours | Spontaneous Fission | Decay product |
Data compiled from multiple research findings. nih.goviaea.orgunt.edulivescience.com
Iii. Nuclear Spectroscopy and Decay Scheme Studies of Rutherfordium Isotopes
Isotopic Landscape and Stability Trends
Rutherfordium (Rf), with atomic number 104, is a synthetic, radioactive element, meaning it has no stable or naturally occurring isotopes. wikipedia.org All known isotopes have been produced in laboratories through nuclear reactions, either by the fusion of two lighter nuclei or as decay products of heavier elements. wikipedia.org To date, seventeen isotopes of this compound have been reported, with mass numbers ranging from 252 to 270, excluding 264 and 269. wikipedia.org Three of these, ²⁶⁶Rf, ²⁶⁸Rf, and ²⁷⁰Rf, remain unconfirmed. wikipedia.org
The isotopes of this compound are all short-lived, with half-lives varying from microseconds to a few hours. The lightest isotopes tend to have the shortest half-lives; for instance, the three lightest known isotopes have half-lives under 50 microseconds. wikipedia.org The longest-lived known isotope is ²⁶⁷Rf, with a half-life of approximately 48 minutes. wikipedia.org Another relatively long-lived isotope, ²⁶³Rf, has a half-life of about 10 to 15 minutes. wikipedia.orgrsc.org The study of these isotopes provides crucial data for understanding the nuclear structure and stability at the upper end of the periodic table.
The following interactive table provides a summary of the known this compound isotopes and their key decay properties.
(Note: SF = Spontaneous Fission, α = Alpha Decay, EC = Electron Capture. Data compiled from various sources. wikipedia.orgwebelements.comresearchgate.netchemlin.orgaps.orgiaea.orgosti.gov)
The stability of this compound isotopes is significantly influenced by the number of neutrons in the nucleus. A prominent trend observed is the effect of even versus odd neutron numbers on the half-life, particularly concerning spontaneous fission. wikipedia.org
Nuclei with an even number of protons and an even number of neutrons (even-even nuclei) are generally less stable against spontaneous fission compared to their neighbors with an odd number of neutrons. periodic-table.org This is evident in the this compound isotopic chain, where even-even isotopes like ²⁵⁴Rf (22.9 μs), ²⁵⁶Rf (6.45 ms), ²⁵⁸Rf (12 ms), and ²⁶⁰Rf (21 ms) have very short half-lives and decay almost exclusively by spontaneous fission. wikipedia.orgperiodic-table.com
Conversely, isotopes with an odd number of neutrons, such as ²⁵⁷Rf (4.7 s), ²⁵⁹Rf (2.8 s), and ²⁶¹Rf (1.1 min), exhibit significantly longer half-lives. wikipedia.org This increased stability is attributed to the presence of an unpaired neutron, which creates a higher energy barrier against the nuclear deformation required for fission. This phenomenon, known as fission hindrance, is a single-particle effect where the conservation of quantum numbers during the deformation process retards the fission process. wikipedia.orgaps.org Consequently, odd-neutron isotopes often have a greater probability of undergoing alpha decay compared to their even-even counterparts. wikipedia.org
Nuclear Structure Investigations
Level Systematics and Theoretical Predictions
The study of level systematics in this compound (Rf) isotopes provides crucial insights into the nuclear structure of the heaviest elements. By examining trends in energy levels, decay properties, and nuclear shapes across a range of isotopes, scientists can test and refine theoretical models that predict the stability and characteristics of superheavy nuclei. For this compound, these studies have revealed significant deviations from trends observed in lighter elements, particularly concerning spontaneous fission, and have highlighted the complex interplay of shell effects in this region of the nuclear chart.
Spontaneous Fission (SF) Half-Life Systematics
A defining characteristic of this compound isotopes is the trend in their spontaneous fission (SF) half-lives. For elements lighter than this compound, such as fermium (Z=100) and nobelium (Z=102), the presence of a deformed neutron shell closure at N=152 provides significant stability against spontaneous fission, leading to a peak in SF half-lives for isotopes with this neutron number. However, this stabilizing effect is notably diminished for this compound (Z=104). researchgate.net
Systematic studies show that the N=152 shell does not stabilize this compound isotopes against SF to the same extent as it does for lighter elements. researchgate.net This marks a significant shift in fission systematics and is a key feature of the transactinide region. Theoretical predictions attribute this change to the disappearance of the second hump in the double-humped fission barrier, which is a prominent feature in lighter actinides. aps.org The weakening of the N=152 subshell's influence at Z=104 leads to substantially shorter SF half-lives than would be extrapolated from trends in lighter elements. This theoretical understanding is supported by experimental measurements across various this compound isotopes. researchgate.net
For instance, even-even isotopes like ²⁵⁶Rf (N=152) and ²⁵⁸Rf (N=154) have very short half-lives, on the order of milliseconds, dominated by SF. Isotopes with an odd number of neutrons tend to have longer half-lives due to the additional hindrance against fission provided by the unpaired neutron, a common systematic trend in heavy nuclei. wikipedia.org
| Isotope | Half-life | Primary Decay Mode | Spontaneous Fission Branch |
| ²⁵⁴Rf | 22.9 µs | SF | ~100% |
| ²⁵⁵Rf | 1.67 s | α / SF | ~51% |
| ²⁵⁶Rf | 6.7 ms (B15284909) | SF | ~99.7% |
| ²⁵⁷Rf | 4.4 s | α / EC / SF | ~1.3% |
| ²⁵⁸Rf | 14.7 ms | SF | >99% |
| ²⁵⁹Rf | 2.5 s | α / SF | ~9.3% |
| ²⁶⁰Rf | 22.2 ms | SF | ~98% |
| ²⁶¹Rf | ~68 s | α / SF | ~10% |
| ²⁶²Rf | 2.3 s | SF / α | ~50% |
| ²⁶³Rf | ~11 min | SF / α | High |
| ²⁶⁵Rf | ~1.3 min | SF | High |
| ²⁶⁷Rf | ~48 min | SF | High |
Note: Data compiled from various sources. researchgate.netwikipedia.orgwikipedia.orgperiodic-table.comchemlin.org Half-lives and branching ratios are approximate and may vary between different studies.
Alpha-Decay Systematics and Nuclear Isomerism
While spontaneous fission is a dominant decay mode, many this compound isotopes also exhibit alpha decay. The systematics of alpha-decay Q-values (the total energy released during the decay) provide valuable information about nuclear shell structure. ekb.egbnl.govsoton.ac.uk Studies have shown that the influence of the N=152 shell on the alpha-decay Q-values for this compound is similar to that observed for lighter elements like fermium and nobelium. researchgate.net This indicates that while the shell's stabilizing effect against fission is reduced, its impact on the nuclear mass surface and alpha decay energies persists.
The level structures of this compound isotopes are further complicated by the presence of nuclear isomers—metastable excited states with longer-than-usual half-lives. Isomers have been identified in several this compound isotopes, including ²⁵⁶Rf, ²⁵⁷Rf, ²⁶¹Rf, and ²⁶²Rf. wikipedia.org These isomeric states often have high-spin values and decay via alpha emission, gamma-ray transitions, or spontaneous fission, providing direct probes of the single-particle energy levels within the nucleus.
For example, a detailed spectroscopic study of ²⁵⁷Rf identified an isomeric level and a complex alpha-decay spectrum with multiple distinct alpha lines, allowing for the construction of a partial level scheme. wikipedia.org Theoretical calculations, often employing models like the Nilsson model which considers nuclear deformation, are used to predict the quantum numbers (spin, parity) and configurations of these states. wikipedia.org These models predict which specific neutron and proton orbitals are occupied by the valence nucleons, giving rise to the observed ground and isomeric states. The agreement between experimental decay schemes and these theoretical predictions is a critical test of our understanding of nuclear structure in this heavy-mass region. aps.org
| Isotope / Isomer | Half-life | Spin and Parity (Iπ) | Decay Mode(s) |
| ²⁵⁶Rf | 6.7 ms | 0+ | SF, α |
| ²⁵⁶ᵐRf | Not specified | (5-) | Not specified |
| ²⁵⁷Rf | 4.4 s | (1/2+) | α, EC, SF |
| ²⁵⁷ᵐRf | 4.1 s | (11/2-) | α, EC, SF |
| ²⁶¹Rf | ~68 s | (9/2+) | α, SF |
| ²⁶¹ᵐRf | ~74 s | (3/2+) | α, SF |
| ²⁶²Rf | 2.3 s | 0+ | SF, α |
| ²⁶²ᵐRf | 47 ms | high | SF |
Note: Data compiled from multiple sources. wikipedia.orgchemlin.orgchemeurope.com Spin and parity assignments, particularly those in parentheses, are often tentative and based on systematics and theoretical models.
Theoretical Predictions and Models
Theoretical models are indispensable for interpreting the complex experimental data from this compound isotopes. Macroscopic-microscopic models and self-consistent mean-field theories are used to calculate potential energy surfaces, which help predict fission barriers and, consequently, SF half-lives. aps.org These models have been successful in explaining the observed trend of decreasing SF stability at Z=104 due to changes in the fission barrier structure. aps.org
For odd-mass isotopes, the Nilsson model is frequently used to predict the ordering and properties of single-particle orbitals in the deformed potential of the nucleus. wikipedia.org By assigning nucleons to these orbitals, theoretical predictions can be made for the spin, parity, and decay properties of ground states and isomers. The comparison of these predictions with experimental data from alpha-gamma spectroscopy provides stringent tests of the underlying nuclear models and their parameters in the superheavy regime. aps.org The continued synergy between experimental spectroscopy and theoretical modeling is essential for advancing our knowledge of the nuclear landscape at the limits of mass and charge.
Iv. Theoretical Investigations of Rutherfordium Electronic Structure and Chemical Behavior
Relativistic Quantum Chemical Calculations
For elements with high atomic numbers like rutherfordium, the velocity of inner-shell electrons approaches a significant fraction of the speed of light. This necessitates the inclusion of relativistic effects in quantum chemical calculations to achieve accurate descriptions of their electronic properties epj-conferences.orgstackexchange.com. Non-relativistic models, such as the Schrödinger equation, are inadequate for these systems stackexchange.com. Consequently, more sophisticated computational methods that incorporate the principles of special relativity are essential.
To account for the profound influence of relativity on the electronic structure of superheavy elements, theoretical chemists employ advanced computational methods rooted in the Dirac equation. The Dirac-Fock (DF) method, a relativistic extension of the Hartree-Fock (HF) approach, provides a rigorous framework for these calculations. Ab initio all-electron fully relativistic molecular spinor Dirac-Fock self-consistent field calculations have been successfully applied to molecules like this compound tetrachloride (RfCl₄) to determine properties such as bond distances and dissociation energies aip.org.
Relativistic Density Functional Theory (RDFT) has also emerged as a powerful tool for investigating the properties of heavy elements researchgate.netuni-frankfurt.deresearchgate.netaps.orgscipost.org. RDFT extends the conventional DFT formalism to a four-component relativistic framework, providing a balance between computational cost and accuracy. These methods have been instrumental in confirming that this compound's basic properties align with those of other Group 4 elements, rather than displaying characteristics of lead, an outcome once considered possible due to strong relativistic effects wikipedia.org.
| Computational Method | Description | Application to this compound |
| Dirac-Fock (DF) | A fully relativistic ab initio method based on the Dirac equation; the relativistic counterpart to the Hartree-Fock method. | Used to calculate the electronic structure, bond lengths, and dissociation energies of this compound compounds like RfCl₄ aip.org. |
| Relativistic Density Functional Theory (RDFT) | A quantum mechanical modeling method that incorporates relativistic effects within the density functional theory framework to study electronic structure. | Employed to predict and confirm this compound's chemical properties, showing it behaves as a typical Group 4 element wikipedia.orgresearchgate.net. |
A significant consequence of relativistic effects in heavy atoms is the spin-orbit (SO) coupling, which describes the interaction between an electron's spin and its orbital motion around the nucleus epj-conferences.orgberkeley.edu. For superheavy elements, SO coupling is particularly strong and has a profound impact on the electronic structure epj-conferences.org. This effect splits atomic orbitals with an angular momentum quantum number (l) greater than zero (p, d, f orbitals) into sub-levels with different energies epj-conferences.orgberkeley.edu. For instance, the p orbitals split into two distinct energy levels, which can alter the expected order of electron filling berkeley.edu. The magnitude of SO splitting increases approximately with the square of the atomic number (Z²), making it a dominant factor in determining the electronic configuration and chemical properties of elements like this compound epj-conferences.org.
Electronic Configuration Predictions
Accurate prediction of an element's electron configuration is fundamental to understanding its chemistry. For this compound, relativistic effects are so pronounced that they significantly modify the energies of its valence orbitals compared to lighter elements.
Theoretical calculations, supported by chemical experiments, have confirmed that the ground state electron configuration of this compound is [Rn] 5f¹⁴ 6d² 7s² wikipedia.orgexamples.comnih.govwebqc.orgstudy.com. This configuration places this compound as the first element in the 6d series of transition metals and firmly in Group 4 of the periodic table, as the heavier homologue to hafnium wikipedia.orgexamples.com. The valence electrons, located in the 6d and 7s orbitals, dictate its chemical properties, leading to the expectation that it will primarily exhibit a stable +4 oxidation state, similar to zirconium and hafnium wikipedia.orgexamples.com.
Early, non-relativistic or less sophisticated relativistic calculations led to speculation about this compound's chemical nature. These initial predictions suggested that strong relativistic effects could lower the energy of the 7p orbitals below that of the 6d orbitals wikipedia.org. This would have resulted in a valence electron configuration of [Rn] 5f¹⁴ 6d¹ 7s² 7p¹ or even [Rn] 5f¹⁴ 7s² 7p², which would cause this compound to behave more like lead than hafnium wikipedia.org.
However, more advanced computational methods and experimental studies have since refuted this possibility, confirming that this compound behaves as expected for a Group 4 element wikipedia.org. Despite this, calculations do indicate that the [Rn] 5f¹⁴ 6d¹ 7s² 7p¹ excited state is at a very low energy, only about 0.3-0.5 eV above the ground state, highlighting the significant influence of relativity on orbital energies webqc.org. A tangible example of the difference between non-relativistic and relativistic models is seen in calculations for RfCl₄. Non-relativistic Hartree-Fock calculations predict an Rf-Cl bond distance of 2.45 Å, whereas relativistic Dirac-Fock calculations yield a shorter, more accurate distance of 2.39 Å aip.org.
| Calculation Type | Predicted Electron Configuration | Predicted Chemical Behavior | Rf-Cl Bond Length (RfCl₄) |
| Non-Relativistic (Hartree-Fock) | N/A (Does not accurately predict configuration) | N/A | 2.45 Å aip.org |
| Early Relativistic Models | [Rn] 5f¹⁴ 6d¹ 7s² 7p¹ or [Rn] 5f¹⁴ 7s² 7p² wikipedia.org | Similar to Lead (Pb) wikipedia.org | N/A |
| Current Relativistic Models (Dirac-Fock, RDFT) | [Rn] 5f¹⁴ 6d² 7s² (Ground State) wikipedia.orgwebqc.org | Similar to Hafnium (Hf) wikipedia.org | 2.39 Å aip.org |
The deviation of this compound's properties from simple extrapolations down the periodic table is due to two primary relativistic effects on its atomic orbitals:
Direct Relativistic Effect : Electrons in orbitals with low angular momentum, particularly the s and p orbitals, have a higher probability of being near the highly charged nucleus. This proximity causes them to accelerate to relativistic speeds, leading to an increase in their mass. This mass increase results in the contraction and energetic stabilization (lowering of energy) of these orbitals epj-conferences.orgstackexchange.comberkeley.edu. For this compound, this effect is most pronounced for the 7s orbital wikipedia.orgwikipedia.orgwebqc.org.
Indirect Relativistic Effect : The relativistic contraction of the s and p orbitals leads to more effective shielding of the nuclear charge from the electrons in higher angular momentum orbitals (d and f orbitals) epj-conferences.orgberkeley.edu. This increased shielding reduces the effective nuclear charge experienced by the d and f electrons, causing their orbitals to expand radially and become energetically destabilized (raised in energy) epj-conferences.orgberkeley.edu. In this compound, this effect is prominent for the 6d orbitals wikipedia.orgwikipedia.orgwebqc.org.
This interplay of stabilization and destabilization has significant chemical consequences. For example, due to the relativistic stabilization of the 7s orbital and destabilization of the 6d orbital, it is predicted that upon ionization, this compound ions (Rf⁺ and Rf²⁺) will lose 6d electrons before losing 7s electrons. This is the opposite of the behavior observed in its lighter homologs wikipedia.orgwikipedia.org.
Ionization Potentials and Oxidation States
Relativistic effects, which become significant for elements with high atomic numbers, heavily influence the electronic configuration and, consequently, the ionization potentials and stable oxidation states of this compound.
Theoretical calculations have been employed to predict the ionization potentials of this compound. These predictions are essential for understanding the energy required to remove electrons from the atom and for gauging its metallic and ionic character. Calculations combining configuration interaction with the linearized coupled-cluster approach provide estimates for the successive removal of its valence electrons. The predicted values vary slightly between different theoretical models, but they consistently show trends expected for a group 4 element, albeit with relativistic modifications.
Table 1: Predicted Ionization Potentials of this compound
| Ionization Step | Predicted Energy (kJ/mol) | Predicted Energy (eV) |
|---|---|---|
| 1st | ~580 | ~6.02 ± 0.04 |
| 2nd | ~1390 | - |
| 3rd | ~2300 | - |
Data sourced from various theoretical estimations. wikipedia.orgwebqc.org
As the heaviest member of group 4 in the periodic table, this compound is expected to share chemical similarities with its lighter congeners: titanium, zirconium, and hafnium. wikipedia.orgscienceinfo.com The chemistry of these elements is dominated by the +4 oxidation state. osti.gov Consequently, theoretical investigations confirm that the +4 oxidation state is the most stable for this compound. wikipedia.orgscienceinfo.comwikipedia.org This state corresponds to the loss of all four valence electrons ([Rn] 5f¹⁴ 6d² 7s²), leading to the formation of the Rf⁴⁺ ion. webqc.org
In addition to the stable +4 state, theoretical calculations also predict the possible existence of a less stable +3 oxidation state. wikipedia.orgscienceinfo.comwikipedia.org The potential for this lower oxidation state is attributed to strong relativistic effects that influence the element's electron orbitals. scienceinfo.com The standard reduction potential for the Rf⁴⁺/Rf couple has been theoretically predicted to be higher than -1.7 V. wikipedia.org
Coordination Chemistry and Complex Formation Theory
Theoretical models predict that this compound in its +4 oxidation state will readily form coordination complexes, particularly in acidic aqueous solutions. wikipedia.org Its behavior is anticipated to be that of a typical group 4 element, readily forming a hydrated Rf⁴⁺ ion in strong acid solutions. wikipedia.org
In aqueous solutions, the Rf⁴⁺ ion is expected to be hydrated. Theoretical studies of its complex formation provide insights into its likely coordination numbers. The formation of stable hexa- and octa-coordinate complexes, such as [RfCl₆]²⁻ and [RfF₈]⁴⁻, strongly suggests that coordination numbers of 6 and 8 are favorable for this compound. webqc.org The large ionic radius of Rf⁴⁺ (predicted to be around 76 pm), compared to Zr⁴⁺ (71 pm) and Hf⁴⁺ (72 pm), supports its ability to accommodate a high number of ligands. wikipedia.orgwebqc.org
Theoretical modeling has been extensively used to predict how this compound interacts with various ligands, with a particular focus on halides like fluoride (B91410) and chloride.
Chloride Complexes : this compound is predicted to form stable complexes in hydrochloric acid. wikipedia.org Relativistic molecular density-functional calculations have been performed for chloride complexes of this compound. osti.gov These studies indicate the formation of the hexachlororutherfordate(IV) anion, [RfCl₆]²⁻. webqc.org In the gas phase, this compound(IV) chloride (RfCl₄) is expected to be a volatile solid with a tetrahedral molecular structure. wikipedia.org
Fluoride Complexes : In hydrofluoric acid solutions, this compound is expected to readily form complexes. wikipedia.org Theoretical studies and experimental comparisons with its homologs suggest the formation of various anionic fluoride complexes, including [RfF₆]²⁻, [RfF₇]³⁻, and potentially [RfF₈]⁴⁻. webqc.org Studies comparing the fluoride complexation of this compound with its homologs (Zr, Hf) and pseudo-homolog (Th) indicate that this compound's behavior deviates from Zr and Hf, showing a weaker tendency to form fluoride complexes, which is attributed to its larger ionic radius and relativistic effects.
Solid-State and Structural Theory
First-principles density functional theory is the primary tool for predicting the solid-state properties of this compound, as experimental verification is currently impossible. arxiv.org These calculations provide a theoretical framework for understanding its metallic character and crystal structure.
It is predicted that under normal conditions, this compound will be a solid metal. wikipedia.orgwikipedia.org Theoretical calculations indicate that it will crystallize in a hexagonal close-packed (hcp) structure, similar to its lighter homolog hafnium. wikipedia.orgscienceinfo.comwikipedia.orgarxiv.orgamericanelements.com Under extremely high pressure, variously calculated between 50 and 72 GPa, a phase transition to a body-centered cubic (bcc) structure is predicted. webqc.orgarxiv.org This differs from hafnium, which transitions through an intermediate ω-phase that is expected to be absent for this compound. webqc.orgarxiv.org
Table 2: Predicted Solid-State and Structural Properties of this compound
| Property | Predicted Value / Structure |
|---|---|
| Standard State Phase | Solid |
| Crystal Structure (normal pressure) | Hexagonal close-packed (hcp) |
| Crystal Structure (high pressure) | Body-centered cubic (bcc) |
| Predicted Density | ~17 g/cm³ |
| RfCl₄ Molecular Structure (gas phase) | Tetrahedral |
Data sourced from theoretical calculations. wikipedia.orgarxiv.org
First Principles Density Functional Theory for Bulk Properties
First-principles density functional theory (DFT) has been employed to evaluate the structural and electronic properties of this compound. arxiv.org This computational quantum mechanical modeling method is used to investigate the electronic structure of many-body systems. For this compound, DFT calculations have been performed using a scalar relativistic formalism, both with and without considering spin-orbit coupling, to predict its bulk properties. arxiv.org
These theoretical calculations help to fill the gap in knowledge due to the difficulty of experimentally measuring the solid-state properties of this compound. arxiv.org The results from these studies are often compared with the known properties of its lighter homologue, hafnium, to understand periodic trends and the influence of relativistic effects. arxiv.org Relativistic effects are particularly significant in heavy elements like this compound and can cause deviations from the expected periodic trends. arxiv.org Theoretical calculations have indicated that this compound's ground state electronic configuration is [Rn] 5f¹⁴ 6d² 7s², analogous to other group 4 elements. arxiv.org
Prediction of Crystal Structures (e.g., Hexagonal Close-Packed)
Theoretical investigations predict that this compound will crystallize in a hexagonal close-packed (hcp) structure under normal conditions. arxiv.orgwikipedia.orgwikipedia.org This is similar to its lighter congener, hafnium, which also possesses an hcp crystal structure at room temperature. wikipedia.orgwikipedia.org The predicted c/a ratio for this compound's hcp structure is 1.61. wikipedia.orgwikipedia.org The choice of an hcp structure over other close-packed structures like face-centered cubic (fcc) is influenced by the potential energies of second and further atomic neighbors. quora.com DFT calculations also predict that this compound will exhibit metallic character. arxiv.org Based on these theoretical models, the expected density of this compound is approximately 17 g/cm³. wikipedia.orgwikipedia.org
Table 1: Predicted Crystal Properties of this compound
| Property | Predicted Value |
|---|---|
| Crystal Structure | Hexagonal Close-Packed (hcp) arxiv.orgwikipedia.orgwikipedia.org |
| c/a ratio | 1.61 wikipedia.orgwikipedia.org |
| Density | ~17 g/cm³ wikipedia.orgwikipedia.org |
High-Pressure Phase Transition Sequences
Under high pressure, this compound is predicted to undergo a different sequence of phase transitions compared to hafnium. arxiv.org While hafnium transitions from an hcp structure to an intermediate omega (ω) structure and then to a body-centered cubic (bcc) structure (hcp → ω → bcc), theoretical studies suggest that this compound will transition directly from the hexagonal close-packed (hcp) structure to a body-centered cubic (bcc) structure. arxiv.orgwikipedia.org This hcp→bcc transition is expected to occur at pressures variously calculated to be around 50 or 72 GPa. wikipedia.org The absence of the intermediate ω phase for this compound marks a significant difference in the high-pressure behavior between it and hafnium. arxiv.orgwikipedia.org
V. Experimental Chemical Characterization of Rutherfordium
Atom-at-a-Time Chemistry Methodology
Atom-at-a-time chemistry is the cornerstone of experimental work on transactinide elements like rutherfordium. eolss.net This methodology is designed to produce, isolate, chemically react, and detect single atoms within seconds of their creation, before they undergo radioactive decay. rsc.org The process involves synthesizing the atoms in a nuclear reaction, rapidly transporting them to a chemical apparatus, performing a chemical separation, and finally detecting the characteristic decay of the nuclide. rsc.orgresearchgate.net
Given the brief existence of this compound isotopes suitable for chemical study (e.g., ²⁶¹Rf with a half-life of about a minute), chemical separation procedures must be both extremely fast and highly efficient. rsc.org Automated systems have been developed to perform these separations, often based on partition methods like ion-exchange chromatography, liquid-liquid extraction, and reversed-phase extraction chromatography. eolss.netresearchgate.net
In aqueous-phase experiments, for instance, this compound atoms produced are transported by a gas jet into an aqueous solution. researchgate.net The solution is then passed through a miniaturized chromatography column. chempedia.info The interaction of the this compound atom with the stationary phase of the column, compared to its lighter homologs like zirconium (Zr) and hafnium (Hf) under identical conditions, reveals its chemical properties. researchgate.netlibrary.ph For example, studies have used ion-exchange resins to show that this compound forms a hexachlororutherfordate complex ([RfCl₆]²⁻) in chloride solutions, similar to zirconium and hafnium, confirming its placement in Group 4 of the periodic table. library.phwikiwand.com These automated systems can complete a full experimental cycle of production, separation, and detection in a matter of seconds. chempedia.info
Since only single atoms of this compound are present, their detection and identification rely entirely on their unique nuclear decay signatures. researchgate.net The primary decay modes for this compound isotopes are alpha decay and spontaneous fission. wikipedia.org Detectors are positioned at the end of the chemical separation apparatus to measure the energy of emitted alpha particles or the fragments from spontaneous fission.
A powerful technique for unambiguous identification is the parent-daughter correlation method. eolss.net In this approach, the alpha decay of a parent this compound isotope is measured and correlated in time and position with the known alpha decay of its daughter nuclide, an isotope of nobelium. eolss.netbritannica.com This genetic link provides conclusive evidence that the originally detected atom was indeed an isotope of this compound. For example, the identity of ²⁵⁷Rf was secured by observing its alpha decay followed by the characteristic K-alpha X-rays from its decay product, nobelium-253. library.ph
| Isotope | Half-Life | Production Reaction | Decay Mode(s) |
| ²⁵⁷Rf | ~4-5 s | ²⁴⁹Cf(¹²C, 4n)²⁵⁷Rf | α, SF |
| ²⁵⁹Rf | ~3-4 s | ²⁴⁹Cf(¹³C, 3n)²⁵⁹Rf | α, SF |
| ²⁶¹ᵐRf | ~78 s | ²⁴⁸Cm(¹⁸O, 5n)²⁶¹Rf | α, SF, EC |
| ²⁶³Rf | ~10 min | ²⁴⁸Cm(²²Ne, α3n)²⁶³Db → ²⁶³Rf (EC) | α, SF |
| ²⁶⁷Rf | ~1.3 h | Decay product of ²⁸⁷Fl | SF |
This table presents a selection of this compound isotopes relevant to chemical studies. Data compiled from various sources. rsc.orglibrary.phbritannica.comnih.gov
The distribution of many individual atomic events is used to determine a chemical property, such as a distribution coefficient in chromatography or a deposition temperature in thermochromatography. researchgate.net The reliability of the final result depends on accumulating sufficient data to distinguish the behavior of the transactinide element from its homologs or other elements. nih.gov Statistical models are essential to interpret the data, account for random fluctuations, and establish confidence limits for the measured properties. truman.edu For example, observing that a few atoms of this compound behave differently from a few atoms of hafnium in a single run is not conclusive; only after many repetitions can a statistically valid difference in their chemical behavior be claimed.
Gas-Phase Chemistry Studies
Gas-phase chemistry offers a powerful alternative to aqueous studies for characterizing this compound. These experiments typically investigate the volatility of compounds formed by single this compound atoms. library.ph By comparing the volatility of a this compound compound with the analogous compounds of its homologs, chemists can deduce information about its chemical bonding and molecular structure. wikipedia.org
Gas thermochromatography is a key technique used in the study of this compound's gas-phase chemistry. library.phwikipedia.org In this method, atoms produced in a nuclear reaction are carried by an inert gas stream through a reactive gas, causing them to form a volatile compound (e.g., a halide). rsc.org This gaseous compound is then transported through a long column that has a negative temperature gradient along its length. The volatile compound is carried along by the gas until it reaches a temperature cool enough for it to adsorb onto the column's surface. The position where the atom deposits, and therefore the "deposition temperature," is a measure of the compound's volatility. wikipedia.org
The halides of Group 4 elements are known to be volatile, making them ideal candidates for gas thermochromatography studies. library.ph Experiments have focused on forming this compound tetrachloride (RfCl₄) and this compound tetrabromide (RfBr₄) and comparing their volatilities to those of zirconium tetrachloride (ZrCl₄) and hafnium tetrachloride (HfCl₄). rsc.orglibrary.ph
Initial experiments confirmed that this compound forms a volatile chloride, consistent with its position as a Group 4 element. wikipedia.org More detailed studies using thermochromatography have shown that RfCl₄ is more volatile than hafnium tetrachloride (HfCl₄). library.phresearchgate.net This was an important finding, as simple extrapolation of periodic trends would suggest RfCl₄ should be less volatile. The increased volatility is attributed to relativistic effects, which influence the electronic structure and lead to more covalent bonding in the this compound compound. library.phresearchgate.net Similar experiments with bromides have shown that this compound bromide is also more volatile than hafnium bromide. rsc.org
| Compound | Homolog Group | Deposition Temperature (°C) | Volatility Trend |
| ZrCl₄ | Lighter Homolog | ~320 | Less volatile than RfCl₄ |
| HfCl₄ | Lighter Homolog | ~250 | Less volatile than RfCl₄ |
| RfCl₄ | This compound | ~220 | More volatile than HfCl₄ |
| RfBr₄ | This compound | N/A | More volatile than HfBr₄ |
This table summarizes the relative volatilities of Group 4 tetrachlorides as determined by gas thermochromatography. Deposition temperatures are approximate and can vary with experimental conditions. Data compiled from various sources. rsc.orglibrary.ph
Gas Thermochromatography Experiments
Investigation of Oxyhalide Formation
Early gas-phase thermochromatography experiments provided strong evidence for the formation of this compound oxychloride. It has been established that this compound tetrahalides, such as this compound tetrachloride (RfCl₄), are volatile compounds. library.ph However, in the presence of water vapor, these tetrahalides readily hydrolyze to form less volatile oxyhalides. wikiwand.com
A series of experiments have confirmed that this compound behaves as a typical member of Group 4, forming a tetravalent chloride (RfCl₄) and bromide (RfBr₄), as well as an oxychloride (RfOCl₂). library.ph The formation of the oxyhalide is a result of the hydrolysis of the tetrahalide upon contact with water. library.phwikiwand.com This behavior is analogous to its lighter homologs, zirconium and hafnium. library.phwikiwand.com
The general reaction for the formation of this compound oxyhalides can be represented as:
RfX₄ + H₂O → RfOX₂ + 2HX (where X = Cl, Br)
These findings are significant as they further solidify this compound's placement in Group 4 of the periodic table, demonstrating chemical properties consistent with the other elements in this group.
Adsorption Behavior and Enthalpies on Solid Surfaces
The adsorption behavior of this compound compounds on solid surfaces has been investigated using gas-solid chromatography, which provides insights into the volatility and, by extension, the nature of the chemical bonding of these compounds. These studies have primarily focused on the halides of this compound, particularly the chloride and bromide.
In these experiments, single atoms of this compound are produced and immediately halogenated to form volatile halide molecules. These molecules are then transported by a carrier gas through a chromatography column, typically made of quartz, which is maintained at a specific temperature. The time it takes for the this compound halide to travel through the column and be detected at the end is a measure of its interaction with the column surface, and thus its volatility.
Studies have shown that this compound(IV) chloride (RfCl₄) is more volatile than its lighter homolog hafnium(IV) chloride (HfCl₄). library.ph This is attributed to the fact that the bonds in RfCl₄ are more covalent in nature. library.ph Similarly, this compound bromide has been observed to be more volatile than hafnium bromide. rsc.org
From the retention times in the chromatography column, it is possible to calculate the adsorption enthalpy (ΔHₐ) of the compound on the surface material. Adsorption enthalpies for the chlorides of this compound and its homologs on quartz surfaces have been determined using Monte Carlo simulations based on a microscopic model for gas thermochromatography. unt.edu
| Compound | Adsorption Enthalpy on Quartz (kJ/mol) |
| ZrCl₄ | > -100 |
| HfCl₄ | -95 ± 5 |
| RfCl₄ | -88 ± 7 |
The trend in adsorption enthalpies, with this compound chloride showing a less negative value than hafnium chloride, is consistent with its higher volatility.
Formation of Mixed Salts (e.g., K₂RfCl₆)
In aqueous solutions containing chloride ions, this compound has been shown to form stable anionic complexes, a behavior characteristic of Group 4 elements. Extraction experiments from hydrochloric acid solutions have demonstrated the formation of the hexachlororutherfordate complex, [RfCl₆]²⁻. wikiwand.comwikipedia.org
The formation of this complex is analogous to that of its lighter homologs, zirconium and hafnium, which also form hexachloro complexes, [ZrCl₆]²⁻ and [HfCl₆]²⁻, respectively. wikipedia.org The reaction for the formation of the hexachlororutherfordate ion in a chloride solution is:
Rf⁴⁺ + 6Cl⁻ → [RfCl₆]²⁻ wikiwand.com
While the direct synthesis and isolation of a specific mixed salt like potassium hexachlororutherfordate (K₂RfCl₆) has not been explicitly detailed in the available literature due to the challenges of working with this compound, the confirmed formation of the [RfCl₆]²⁻ anion strongly implies that such salts can exist. The presence of a suitable counter-ion, such as the potassium ion (K⁺), would lead to the formation of the mixed salt K₂RfCl₆.
Aqueous-Phase Chemistry Studies
The study of this compound's behavior in aqueous solutions provides fundamental insights into its ionic properties, complex formation, and its relationship with other elements in the periodic table.
Ion-Exchange Chromatography
Ion-exchange chromatography is a powerful technique for studying the chemical properties of elements at the tracer level. It has been extensively used to investigate the aqueous chemistry of this compound and to compare its behavior with its homologs, zirconium and hafnium, as well as with other elements. jaea.go.jp These experiments have been instrumental in confirming that this compound behaves as a true member of Group 4. jaea.go.jp
The principle of these experiments involves the production of this compound isotopes, which are then dissolved in an acidic solution. This solution is then passed through a column containing an ion-exchange resin. By varying the composition of the solution and measuring the extent to which this compound is retained by the resin, scientists can deduce information about the charge and stability of the complexes it forms.
Anion-Exchange Behavior in Hydrohalic Acid Solutions (HCl, HBr, HF)
The anion-exchange behavior of this compound has been systematically studied in hydrochloric (HCl), hydrobromic (HBr), and hydrofluoric (HF) acid solutions.
Hydrochloric Acid (HCl):
In hydrochloric acid solutions, this compound exhibits anion-exchange behavior that is very similar to that of zirconium and hafnium. jaea.go.jp As the concentration of HCl increases, the adsorption of this compound on an anion-exchange resin also increases. jaea.go.jp This indicates the formation of anionic chloride complexes, such as [RfCl₆]²⁻. wikiwand.comwikipedia.org The tendency to form these complexes follows the order Rf > Zr > Hf. researchgate.net
| HCl Concentration (M) | % Adsorption of Rf on Anion-Exchange Resin |
| 4.0 | Low |
| 7.0 | Moderate |
| 9.5 | High |
| 11.5 | Very High |
Note: This table is a qualitative representation based on the described trend of increasing adsorption with increasing HCl concentration.
Hydrobromic Acid (HBr):
Similar to its behavior in HCl, this compound is expected to form anionic bromide complexes in HBr solutions. The use of chloride and bromide ions produces the hexahalide complexes RfCl₆²⁻ and RfBr₆²⁻. library.ph The sorption of Group 4 elements from hydrohalic acids generally follows the order HCl > HBr > HI, with the strongest sorption from HCl. osti.gov
Hydrofluoric Acid (HF):
The anion-exchange behavior of this compound in hydrofluoric acid is notably different from that of its lighter homologs, zirconium and hafnium. researchgate.net While Zr and Hf form stable hepta- and octafluoro complexes ([ZrF₇]³⁻, [HfF₇]³⁻, [ZrF₈]⁴⁻, [HfF₈]⁴⁻) in HF solutions, this compound shows a weaker affinity for fluoride (B91410) ions and forms the hexafluororutherfordate ion, [RfF₆]²⁻. wikiwand.comwikipedia.org
This difference in fluoride complexation is significant as it may be an indication of the influence of relativistic effects on the chemical properties of this compound. acs.org
| Element | Predominant Fluoro Complex in Anion Exchange |
| Zirconium (Zr) | [ZrF₇]³⁻, [ZrF₈]⁴⁻ |
| Hafnium (Hf) | [HfF₇]³⁻, [HfF₈]⁴⁻ |
| This compound (Rf) | [RfF₆]²⁻ |
Solvent Extraction Experiments
Solvent extraction is a powerful technique used to study the chemical properties of this compound by partitioning it between two immiscible liquid phases. escholarship.org These experiments provide insights into the formation of neutral or anionic complexes. escholarship.orgresearchgate.net
Early experiments modeled the behavior of this compound using its homologs Zr and Hf with extractants like 2-thenoyltrifluoroacetone (B1682245) (HTTA). riken.jp The automated rapid liquid-liquid extraction system SISAK has been employed to study the extraction of this compound from sulfuric acid solutions into an organic phase containing trioctyl amine (TOA). researchgate.netresearchgate.net In these experiments, Rf was shown to extract to a lesser extent than Zr, which was consistent with theoretical calculations predicting an extraction sequence of Zr > Hf > Rf under the given conditions. researchgate.net
Other studies have investigated the extraction of Rf from hydrochloric acid solutions. wikipedia.orgtandfonline.com A flow-type solvent extraction apparatus was developed to obtain equilibrium distribution ratios for Zr and Hf in a short time, suitable for the 68-second half-life of ²⁶¹Rf. tandfonline.com In 9 M HCl, the distribution coefficient of Rf was found to be higher than those of its homologs, suggesting differences in chloride complexation. osaka-u.ac.jp These experiments have consistently demonstrated a non-actinide behavior for this compound, placing it firmly in Group 4. wikipedia.org
Complex Formation Investigations
The study of fluoride complexation is particularly important as it reveals the influence of relativistic effects on this compound's chemical properties. acs.org Anion-exchange chromatography experiments in hydrofluoric acid (HF) solutions showed that the adsorption behavior of Rf is markedly different from that of Zr and Hf. acs.org While Zr and Hf form anionic fluoride complexes and show a strong affinity for anion-exchange resins at HF concentrations between 10⁻³ M and 10⁻² M, Rf does not. researchgate.net
Even at HF concentrations up to 1 M, Rf does not show significant adsorption on anion-exchange resins. researchgate.net However, by varying the concentration of a competing counter-ion (NO₃⁻), it was demonstrated that Rf does form anionic fluoride complexes, but their stability is much lower than those of Zr and Hf. researchgate.net This weaker complexation is a direct consequence of relativistic effects, which cause a contraction and stabilization of the s and p₁/₂ orbitals and an expansion of the d and f orbitals. These effects alter the ionic radius and electronic structure of this compound, leading to weaker interactions with fluoride ions compared to its lighter congeners. wikipedia.orgacs.org
In contrast to fluoride complexation, this compound's behavior in strong hydrochloric acid (HCl) solutions is more similar to its homologs. jaea.go.jprsc.org Ion-exchange and solvent extraction experiments show that Rf forms stable chloride complexes. osti.gov The adsorption of Rf on anion-exchange resins increases with HCl concentration, a behavior typical for Group 4 elements and indicative of the formation of anionic chloro complexes. jaea.go.jp
Studies suggest the formation of a hexachlororutherfordate complex, [RfCl₆]²⁻, in concentrated chloride solutions, analogous to the complexes formed by Zr and Hf. wikipedia.orgresearchgate.net Extended X-ray absorption fine structure (EXAFS) spectroscopy on Zr and Hf in HCl solutions revealed that their complex structures change from a hydrated ion like [M(H₂O)₈]⁴⁺ at lower HCl concentrations to the hexachloro complex [MCl₆]²⁻ in 11.9 M HCl. osti.govoup.com The similar anion-exchange behavior of Rf suggests it undergoes a comparable structural change. osti.gov This confirms that Rf behaves as a typical member of Group 4 in strong chloride media. rsc.org
The behavior of this compound in basic solutions has been investigated through co-precipitation experiments. elsevierpure.comresearchgate.net In these studies, single atoms of Rf were observed in the presence of either ammonia (B1221849) (NH₃) or sodium hydroxide (B78521) (NaOH) with a samarium hydroxide carrier. elsevierpure.com The results showed that this compound does not form strong coordinate bonds with ammonia. elsevierpure.comresearchgate.net Instead, it co-precipitates with the samarium hydroxide, indicating the formation of a this compound hydroxide precipitate. elsevierpure.comresearchgate.net This precipitated species is expected to be this compound(IV) hydroxide, Rf(OH)₄. elsevierpure.comresearchgate.net This behavior is consistent with that of its homologs Zr and Hf, which also form stable tetra-hydroxides. researchgate.net
Observation of Equilibrium States in Solution Chemistry
A significant challenge in the aqueous chemistry of this compound is ensuring that experimental observations correspond to a state of chemical equilibrium, given the element's short half-life. osaka-u.ac.jp Reaching a stable mixture of reactants and products is crucial for accurately determining quantitative data, such as distribution coefficients and stability constants for complex formation. osaka-u.ac.jplibretexts.org Japanese researchers successfully addressed this challenge by developing a batch-type solid-liquid extraction apparatus that allowed for the investigation of the time dependence of this compound's extraction behavior, thereby confirming that equilibrium had been reached. osaka-u.ac.jposaka-u.ac.jp
This pioneering work provided the first observations of the equilibrium state for chemical reactions of this compound on a one-atom-at-a-time scale. osaka-u.ac.jprsc.org These experiments have been fundamental in quantitatively comparing the complexation of this compound with its lighter homologs in Group 4, zirconium (Zr) and hafnium (Hf). osaka-u.ac.jp
Detailed Research Findings
Chloride Complexation: In solid-liquid extraction experiments using an Aliquat 336 resin from hydrochloric acid (HCl), the time dependence of the extraction was studied to ensure equilibrium was achieved. rsc.org The extraction equilibrium for Zr, Hf, and Thorium (Th) was found to be accomplished within 10 seconds. rsc.org Subsequent quantitative comparisons at equilibrium in 9 M HCl revealed that the distribution coefficient of this compound was higher than those of both zirconium and hafnium. osaka-u.ac.jposaka-u.ac.jprsc.org This suggests that this compound forms a more stable chloride complex than its homologs under these conditions. osaka-u.ac.jp This behavior is consistent with the formation of a hexachlororutherfordate ([RfCl₆]²⁻) complex, similar to Zr and Hf. wikipedia.org
Fluoride Complexation: The study of fluoride complexation has revealed more distinct differences between this compound and its homologs. In anion-exchange chromatography studies using mixed nitric acid (HNO₃) and hydrofluoric acid (HF) solutions, Zr and Hf showed a clear rise in their distribution coefficients (Kᵈ) between 10⁻³ M and 10⁻² M HF, indicating the formation of anionic fluoride complexes. researchgate.netresearchgate.net In contrast, this compound, much like thorium, did not exhibit this rise in Kᵈ values even as the HF concentration was increased up to 1 M. researchgate.netresearchgate.net
Despite this initial observation, further experiments demonstrated that this compound does indeed form anionic fluoride complexes. researchgate.net By varying the concentration of the competing nitrate (B79036) ion (NO₃⁻), it was shown that these ions have a more specific competition with the this compound fluoride complexes for binding sites on the anion-exchange resin compared to the zirconium and hafnium complexes. researchgate.net The formation constant for the hexafluororutherfordate ([RfF₆]²⁻) complex was evaluated to be at least one order of magnitude smaller than those for the corresponding zirconium ([ZrF₆]²⁻) and hafnium ([HfF₆]²⁻) complexes. researchgate.net
Extraction with Organic Ligands: Solvent extraction experiments using organic ligands have provided further equilibrium data.
Tributylphosphate (TBP): On-line reversed-phase extraction chromatography was used to study the extraction of Rf, Zr, and Hf into TBP from 7.2–8.0 M HCl. scispace.comresearchgate.net The percentage of extraction increased steeply with HCl concentration for all three elements. scispace.comresearchgate.net The observed order of extraction was Zr > Hf ≈ Rf, suggesting that the stability of the TBP complex with this compound tetrachloride is lower than that of the zirconium and hafnium complexes. scispace.comresearchgate.net
Thenoyltrifluoroacetone (TTA): TTA extractions were employed to determine the equilibrium constant (Kₑq) for the formation of the Rf-TTA chelate complex, as well as its hydrolysis constants (KₕᵧᏧ). unt.edu These experiments indicated that this compound hydrolyzes less readily than its homologs. unt.edu
Data Tables
Table 1: Equilibrium Constants for this compound
Equilibrium and hydrolysis constants for this compound determined by TTA extraction.
| Constant | Value (log K) |
|---|---|
| log Kₑq (Rf(TTA)₄) | 3.18 ± 0.90 |
| log KₕᵧᏧ₁ | -2.6 ± 0.7 |
| log KₕᵧᏧ₂ | -5.9 ± 1.7 |
| log KₕᵧᏧ₃ | -10.2 ± 2.9 |
| log KₕᵧᏧ₄ | -14.5 ± 4.1 |
Source: Data from UNT Digital Library. unt.edu
Table 2: Extraction of Group 4 Elements with TBP in HCl
Percent extraction of this compound, Hafnium, and Zirconium into a TBP resin at various HCl concentrations.
| HCl Concentration (M) | % Extraction Rf | % Extraction Hf | % Extraction Zr |
|---|---|---|---|
| 7.2 | ~20% | ~20% | ~60% |
| 7.5 | ~40% | ~45% | ~80% |
| 7.8 | ~70% | ~70% | ~90% |
| 8.0 | ~80% | ~85% | ~95% |
Source: Data interpreted from graphical representations in SciSpace and ResearchGate. scispace.comresearchgate.net
Vi. Experimental Apparatus and Instrumentation for Rutherfordium Research
Heavy-Ion Accelerators and Beam Facilities
The synthesis of rutherfordium is achieved through nuclear fusion reactions, which necessitate the use of powerful heavy-ion accelerators. These facilities are designed to accelerate beams of heavy ions to high energies and direct them onto targets made of other heavy elements. The resulting collisions can lead to the fusion of the projectile and target nuclei, forming a compound nucleus of a superheavy element like this compound.
Key international institutions at the forefront of this compound research operate state-of-the-art heavy-ion accelerator facilities. These include:
The GSI Helmholtz Centre for Heavy Ion Research in Darmstadt, Germany, which operates the Universal Linear Accelerator (UNILAC). The UNILAC has been instrumental in the synthesis of numerous superheavy elements, including the discovery of isotopes of this compound. For instance, researchers at GSI have used beams of titanium-50 from the UNILAC to bombard lead targets to produce this compound isotopes. eurekalert.orguni-mainz.de
The Joint Institute for Nuclear Research (JINR) in Dubna, Russia, where this compound was first reportedly synthesized. JINR continues to be a major center for superheavy element research, utilizing its complex of cyclotrons.
Lawrence Berkeley National Laboratory (LBNL) in the United States, which has a long history in the discovery of transuranic elements. Its 88-Inch Cyclotron has been used in various superheavy element experiments, contributing significantly to the understanding of this compound's properties. epj-conferences.org
RIKEN in Japan, which houses the RIKEN Linear Accelerator (RILAC). RIKEN has been a key site for the study of this compound's chemical properties, often in conjunction with advanced separation and detection systems. riken.jp
These facilities provide the foundational capability to produce the atoms that are the subject of all subsequent investigation. The choice of ion beam and target material is crucial in determining the specific isotope of this compound produced. For example, bombarding a californium-249 target with carbon-12 ions has been a method used to produce this compound-257.
Recoil Separation and Transport Systems
Once a this compound atom is synthesized, it must be rapidly and efficiently separated from the unreacted beam particles and other unwanted reaction byproducts. This is a critical step due to the low production rates and the intense radiation environment. A variety of sophisticated systems have been developed for this purpose.
Gas-Filled Recoil Separators (e.g., GARIS, TASCA)
Gas-filled recoil separators are electromagnetic devices that separate reaction products based on their differing magnetic rigidities in a low-pressure gas-filled chamber. The gas, typically helium, causes the ions to reach an average charge state, which simplifies the separation process. The magnetic fields then guide the desired this compound recoil nuclei to a detector, while the primary beam particles and other products are deflected away. This separation occurs in-flight, within microseconds of the nuclear reaction.
Notable examples of gas-filled recoil separators used in this compound research include:
GARIS (Gas-filled Recoil Ion Separator) at RIKEN, Japan. GARIS has been extensively used to separate this compound isotopes for both nuclear and chemical studies. riken.jpepj-conferences.org It has been successfully coupled with gas-jet transport systems to move the separated atoms to a chemistry laboratory for further analysis. riken.jpresearchgate.net
TASCA (TransActinide Separator and Chemistry Apparatus) at GSI, Germany. TASCA is specifically designed for the investigation of transactinide elements. eurekalert.orguni-mainz.deuni-mainz.de It allows for both physical studies of the separated nuclei and their extraction for chemical experiments. eurekalert.orguni-mainz.deuni-mainz.deiaea.org In recent experiments, TASCA has been used to separate isotopes like this compound-252, which were then implanted into silicon detectors to study their decay properties. eurekalert.orguni-mainz.de
Gas-Jet Transport Systems
For chemical studies, the separated this compound atoms must be transported from the recoil separator to a chemistry apparatus. Gas-jet transport systems are a rapid and efficient means of achieving this. In these systems, the recoil products are stopped in a gas-filled chamber and attach to aerosol particles (e.g., potassium chloride, KCl) suspended in a carrier gas (typically helium). epj-conferences.org This gas stream is then rapidly transported through a capillary tube to a remote location, such as a chemistry laboratory, where the this compound atoms can be collected and analyzed. epj-conferences.orgepj-conferences.orgresearcher.life The transport times are typically on the order of a few seconds, which is crucial for studying short-lived isotopes. The coupling of a gas-jet system to a recoil separator like GARIS has been shown to be a powerful technique, as it provides a pre-separated, low-background source of this compound atoms for chemical experiments. riken.jpresearchgate.netresearcher.liferesearchgate.net
Automated Rapid Transport Mechanisms
The combination of recoil separators and gas-jet systems constitutes a highly effective automated rapid transport mechanism. The in-flight separation in the recoil separator is nearly instantaneous, and the subsequent transport via the gas jet is both swift and automated. epj-conferences.org This seamless integration allows for the delivery of single, isolated this compound atoms from the point of production to the point of chemical analysis or detection within seconds. This automation and speed are essential for obtaining statistically significant results from the "one-atom-at-a-time" experiments that characterize superheavy element research.
Automated Chemical Separation Devices
To investigate the chemical properties of this compound, it is necessary to perform chemical reactions on the few atoms that are produced. Given the short half-lives and the need to repeat experiments many times to obtain reliable data, these chemical separations must be performed rapidly and automatically.
Automated Rapid Chemistry Apparatus (ARCA)
The Automated Rapid Chemistry Apparatus (ARCA) is a system designed for performing fast, repetitive chemical separations on single atoms of transactinide elements. researchgate.net A notable version, ARCA II, is based on high-performance liquid chromatography (HPLC) and allows for the study of the chemical behavior of this compound in aqueous solutions. researchgate.netuni-mainz.de
In a typical experiment, this compound atoms transported by a gas-jet system are collected on a surface. uni-mainz.de The ARCA system then automatically dissolves the collected atoms in a specific chemical solution (e.g., a mixture of nitric and hydrofluoric acids) and passes it through a miniaturized chromatography column. uni-mainz.delib4ri.ch By varying the composition of the solution and observing how this compound behaves compared to its lighter homologs (zirconium and hafnium), scientists can deduce its chemical properties, such as its tendency to form complexes. lib4ri.ch These automated, cyclic experiments, with cycle times as short as one minute, are indispensable for characterizing the chemistry of this elusive element. epj-conferences.org
Automated Ion-exchange separation apparatus coupled with Detection system for Alpha spectroscopy (AIDA)
A key instrument in the liquid-phase chemical study of this compound is the Automated Ion-exchange separation apparatus coupled with the Detection system for Alpha spectroscopy (AIDA). epj-conferences.orgiaea.org This system is an advanced version of the Automated Rapid Chemistry Apparatus (ARCA II) and incorporates an automated on-line alpha particle detection system. researchgate.netepj-conferences.orgnih.gov AIDA is engineered to perform rapid, repetitive, and reproducible chromatographic separations of short-lived nuclides. epj-conferences.orgresearchgate.netpsu.edu It can complete a full cycle of discontinuous column chromatography, including separation and detection, within a typical timeframe of 60 seconds, which is crucial for studying isotopes like the 68-second 261Rf. epj-conferences.org
The development of AIDA and its predecessor, ARCA II, marked a significant advancement, allowing for systematic studies of how this compound's behavior changes with varying ligand concentrations. epj-conferences.orgnih.gov This capability has been instrumental in determining the stoichiometry of the chemical species being eluted. nih.gov For instance, AIDA has been used extensively at the Japan Atomic Energy Agency (JAEA) to investigate the ion-exchange chromatographic behavior of this compound. iaea.orgnih.gov These experiments have largely confirmed that this compound behaves as a typical member of group 4, similar to its lighter homologs zirconium (Zr) and hafnium (Hf), in its formation of chloride, nitrate (B79036), and sulfate (B86663) complexes. iaea.orgnih.gov However, studies on fluoride (B91410) complexation revealed a significant and surprising deviation from the behavior of Zr and Hf. iaea.orgnih.gov
Miniaturized Computer-Controlled Liquid Chromatography Systems
The foundation of modern transactinide chemistry rests on miniaturized, computer-controlled liquid chromatography systems. jaea.go.jp The Automated Rapid Chemistry Apparatus (ARCA II) is a prime example of such a system, upon which AIDA was based. epj-conferences.orgresearchgate.net These automated systems were developed to handle the one-atom-at-a-time nature of this compound research, where fast and highly efficient separations are essential. jaea.go.jp
The chromatography unit in these systems is often equipped with magazines holding multiple micro-columns, for example, twenty columns measuring just 1.6 mm in diameter and 7 mm in length. jaea.go.jp Computer control ensures that the numerous, repetitive separation cycles required to obtain statistically significant data are performed with high reproducibility. epj-conferences.orgpsu.edu This automation has been critical for conducting systematic investigations, such as studying the adsorption behavior of this compound on anion-exchange resins as a function of hydrochloric acid concentration. jaea.go.jp Such experiments, which have been performed over a thousand times for Rf, have shown that its adsorption characteristics are typical of group-4 elements. jaea.go.jp These automated liquid chromatography systems represent a significant improvement over earlier, manual separation procedures. researchgate.netpsu.edu
Batch-Type Solid-Liquid Extraction Apparatus
To obtain quantitative data on the stability of complex formations, it is crucial to observe the chemical reactions at equilibrium, a difficult task for short-lived elements. osaka-u.ac.jp To address this challenge, a batch-type solid-liquid extraction apparatus was developed for this compound research. osaka-u.ac.jpresearchgate.net This apparatus facilitates repetitive extraction experiments, allowing researchers to observe the time dependence of the extraction behavior of Rf. osaka-u.ac.jpriken.jp By doing so, they can successfully determine the distribution coefficient of this compound in an equilibrium state. osaka-u.ac.jp
In one application, this apparatus was used to study the extraction of this compound's chloride complex from hydrochloric acid using an Aliquat 336 resin. riken.jp Researchers quantitatively compared the extraction of Rf with its homologs, zirconium (Zr) and hafnium (Hf). osaka-u.ac.jp The results showed that in 9 M hydrochloric acid, the distribution coefficient for Rf was higher than for Zr and Hf, indicating that this compound forms a stable chloride complex, unlike its lighter counterparts. osaka-u.ac.jp This method and the associated apparatus are expected to be vital in further elucidating the chemical properties of this compound and other superheavy elements. osaka-u.ac.jp The apparatus is designed to work with a gas-jet system that continuously transports the nuclear reaction products to the chemistry laboratory for analysis. osaka-u.ac.jpresearchgate.net
Nuclear Radiation Detection Systems
The unambiguous identification of this compound atoms relies entirely on detecting their characteristic nuclear decay or the decay of their known daughter products. jaea.go.jpepj-conferences.org This necessitates the use of highly sensitive and specialized nuclear radiation detection systems.
Alpha-Particle Spectrometers
Alpha spectrometry is a fundamental technique for identifying this compound isotopes, as many of them decay by emitting alpha particles with specific, characteristic energies. physicsopenlab.orgbibliotekanauki.pl An alpha spectrometer typically uses a solid-state silicon detector placed in a vacuum chamber to measure the energy of emitted alpha particles. physicsopenlab.orgbibliotekanauki.pl The vacuum is necessary to prevent the alpha particles from being stopped or losing energy by colliding with air molecules. physicsopenlab.org
In this compound research, alpha spectrometers are often integrated into larger experimental setups. For example, the AIDA system couples its automated chemical separation apparatus directly with a detection system for alpha spectroscopy. researchgate.netepj-conferences.org After a sample is prepared through chromatography, it is evaporated to dryness, and the subsequent alpha decay is measured. researchgate.netriken.jp This allows for the correlation of chemical behavior with a specific isotope, confirming the identity of the this compound atoms. jaea.go.jp The ability to obtain clear alpha energy spectra is crucial for distinguishing between different isotopes and their decay products. physicsopenlab.org
Gamma-Ray Spectrometers (e.g., GREAT array)
While alpha spectroscopy identifies isotopes, gamma-ray spectroscopy provides insights into the structure of their nuclei. aps.org The Gamma Recoil Electron Alpha Timing (GREAT) array is a sophisticated detection system used for this purpose. aps.org In experiments at the University of Jyväskylä, Finland, the GREAT array was used to stop and characterize this compound-256 (²⁵⁶Rf) nuclei produced in a fusion-evaporation reaction. aps.org
These experiments, which also utilized the JUROSPHERE gamma detector array at the target position, successfully measured the characteristic gamma-ray spectrum of ²⁵⁶Rf. aps.org This was the heaviest nucleus for which such detailed structural information had been obtained at the time. aps.org The detection of these prompt gamma rays, emitted as the newly formed nucleus de-excites, in coincidence with the recoiling nucleus and its subsequent alpha decay, provides a powerful method for studying the nuclear structure of superheavy elements. aps.orgresearchgate.net More advanced arrays, like the Gamma-Ray Energy Tracking Array (GRETA), promise even greater sensitivity for future studies. lbl.govganil-spiral2.eu
| Isotope | Technique/Apparatus | Key Finding | Reference |
|---|---|---|---|
| 256Rf | In-beam γ-ray spectroscopy with JUROSPHERE and GREAT arrays | First measurement of the rotational band of a superheavy element, providing details on its non-spherical shape and internal structure. | aps.orgresearchgate.net |
Silicon Detector Arrays for Implantation and Decay
At the heart of many this compound detection systems are silicon detector arrays. arxiv.org These arrays are positioned at the focal plane of a recoil separator, a device that separates the desired this compound nuclei from the intense primary beam and other unwanted reaction products. aps.orgresearchgate.net The this compound ions recoil from the target and are implanted into the silicon detector. researchgate.net
Moving Tape and Mica Track Detector Systems
Early investigations into the properties of this compound and other transactinide elements relied heavily on innovative mechanical transport and detection systems. Among these, moving tape and mica track detector systems were pivotal for identifying new isotopes and studying their decay properties, particularly spontaneous fission (SF).
The fundamental principle of a moving tape system involves collecting the nuclear reaction products that recoil out of the target material onto the surface of a continuously moving tape, often made of materials like Mylar or metal foils (e.g., nickel, aluminum). acs.orgosti.gov This tape then transports the collected atoms away from the high-radiation target area to a series of detectors positioned along its path. acs.orgresearchgate.net The speed of the tape can be precisely controlled, allowing for the determination of the half-life of the decaying isotopes based on the position of the detected decay events. osti.gov
Mica track detectors were frequently used in conjunction with these transport systems, especially for detecting spontaneous fission events. scispace.com Mica sheets are insensitive to the alpha particles that are also emitted but are highly effective at recording the tracks left by the high-energy fragments from spontaneous fission. osti.govresearchgate.net After an experiment, the mica sheets are etched with a chemical agent, such as hydrofluoric acid, which enlarges the fission tracks, making them visible under a microscope. osti.gov The spatial distribution of these tracks along the detector provides information on the volatility and half-life of the fissioning nuclide. osti.govresearchgate.net
In some of the pioneering experiments at Dubna, reaction products were collected on a moving conveyor belt that passed by phosphate (B84403) glass or mica track detectors. osti.gov The distribution of fission tracks recorded in the detectors was consistent with a short-lived SF activity, providing some of the first evidence for the production of an isotope of element 104. osti.gov These systems were crucial for initial discoveries, offering a tangible method to observe the decay of a new, heavy element. scispace.comarxiv.org
Alpha-Wheel Apparatus
The Alpha-Wheel Apparatus is a more sophisticated evolution of the moving tape concept, specifically optimized for alpha and spontaneous fission spectroscopy. This type of instrument was instrumental in the first conclusive identification of this compound isotopes at the Lawrence Berkeley Laboratory (LBL). acs.org
The apparatus, sometimes referred to as a "vertical wheel," consists of a large wheel with collection foils mounted on its periphery. acs.org Reaction products transported from the target chamber via a gas jet are deposited onto these foils. The wheel then rotates at a predetermined speed, stepping the collected radioactive atoms sequentially in front of a series of stationary alpha and fission detectors. osti.govradiochem.org This arrangement allows for the measurement of the energy of the emitted alpha particles and the time distribution of the decay events, from which half-lives can be accurately determined. acs.org
A key advantage of the alpha-wheel system is its ability to establish genetic correlations. By observing the decay of a parent nucleus (e.g., an isotope of this compound) followed by the known decay of its daughter or granddaughter nucleus (e.g., an isotope of nobelium) at the same position on the wheel, a definitive identification of the parent's atomic number can be made. acs.org This mother-daughter relationship was the technique used in 1969 by the LBL group to provide the first positive identification of this compound by measuring the decay of its isotopes, Rf-257 and Rf-259. acs.org
Recent developments include the construction and testing of modern alpha-wheel systems designed for gas-phase chemistry studies. scispace.com For instance, one such apparatus was tested using francium-205 (²⁰⁵Fr), where a total of 164 alpha decays were successfully detected, demonstrating the reliability of the system for measuring the alpha decay of radionuclides transported via a gas jet. scispace.com
Research Findings from Alpha-Wheel Apparatus Testing
| Isotope | Reaction | Findings | Reference |
|---|---|---|---|
| ²⁰⁵Fr | ¹⁶⁹Tm(⁴⁰Ar, 4n)²⁰⁵Fr | 164 alpha decays detected, confirming the reliability of the apparatus for gas-phase chemistry studies. | scispace.com |
Specialized Gas-Phase Chemistry Instruments
Gas-phase chemistry offers a powerful method for studying the chemical properties of transactinide elements like this compound. scispace.com These experiments typically involve converting the element into a volatile compound, such as a halide, and observing its behavior in a chromatography column. scispace.comakjournals.com This approach allows for the determination of key thermodynamic properties, like adsorption enthalpy, which provides insight into the element's chemical character and its placement in the periodic table. osti.govscispace.com
An Isothermal Gas Chromatographic Apparatus is a system designed to separate volatile chemical compounds based on their interaction with a surface kept at a constant temperature. akjournals.comscispace.com In the context of this compound research, these instruments are operated "on-line," meaning they are directly coupled to the particle accelerator where the atoms are produced. akjournals.com
The process begins with the this compound atoms, created in a nuclear reaction, being transported by a gas-jet system to a reaction chamber within the apparatus. akjournals.comresearchgate.net In this chamber, a reactive gas (a chlorinating or brominating agent) is introduced at a high temperature (e.g., 900 °C) to convert the this compound atoms into volatile halide molecules, such as this compound tetrachloride (RfCl₄). akjournals.com
These volatile molecules are then carried by the gas stream into a long chromatographic column, which is typically made of quartz and held at a uniform, precisely controlled temperature. scispace.comakjournals.com The molecules repeatedly adsorb onto and desorb from the column surface as they are transported through. The time it takes for a molecule to pass through the column (its retention time) is related to its volatility and the strength of its interaction with the surface. Less volatile compounds, or those that adsorb more strongly, are retained longer. akjournals.com
By measuring the yield of the compound exiting the column at different column temperatures, scientists can deduce the standard adsorption enthalpy (ΔHₐ°), a measure of the energy released upon adsorption. akjournals.comosti.gov This value is a key chemical property. The experimental data is often compared with results from Monte Carlo simulations to extract these thermodynamic quantities. akjournals.comscispace.com Studies on this compound's lighter homologs, zirconium (Zr) and hafnium (Hf), are crucial for calibrating the apparatus and for comparative chemical studies. akjournals.com
The Heavy Element Volatility Instrument (HEVI) is a well-known example of a sophisticated on-line isothermal gas chromatography system specifically designed for transactinide research. scispace.comscispace.com Developed to improve upon earlier designs, HEVI features longer chromatography columns and more precise isothermal temperature profiles, leading to enhanced chromatographic resolution. scispace.com This allows for a clearer separation of different volatile species. researchgate.net
HEVI has been used in seminal experiments to investigate the volatility of this compound halides and compare them to their lighter group 4 homologs, zirconium and hafnium. osti.govscispace.com In these experiments, the 65-second isotope ²⁶¹Rf was produced and its chloride (RfCl₄) and bromide (RfBr₄) compounds were studied. osti.govresearchgate.net
The use of HEVI has provided crucial data on the adsorption enthalpies of group 4 tetrachlorides on quartz surfaces. These results are vital for understanding the influence of relativistic effects on the chemical properties of the heaviest elements. osti.govscispace.com The findings indicate that while this compound generally behaves like a typical member of group 4, there are subtle deviations from the trends expected from simple extrapolation from zirconium and hafnium. osti.govscispace.com
Adsorption Enthalpies of Group 4 Tetrachlorides Measured with HEVI
| Compound | Adsorption Enthalpy on Quartz (ΔHₐ°) | Reference |
|---|---|---|
| Zirconium tetrachloride (ZrCl₄) | -74 ± 5 kJ/mol | osti.govscispace.com |
| Hafnium tetrachloride (HfCl₄) | -96 ± 5 kJ/mol | osti.govscispace.com |
| This compound tetrachloride (RfCl₄) | -77 ± 6 kJ/mol | osti.govscispace.com |
Vii. Future Directions and Emerging Research Challenges in Rutherfordium Science
Probing the Island of Stability for Heavier Isotopes
The "island of stability" is a theoretical concept in nuclear physics that predicts the existence of superheavy elements with significantly longer half-lives than those currently known. llnl.govuni-mainz.de This hypothesized island is thought to be centered around nuclei with "magic numbers" of protons and neutrons, which confer extra stability. uni-mainz.dearxiv.org The pursuit of this island is a major driver of superheavy element research, as longer-lived isotopes would permit more detailed chemical and physical studies. llnl.gov
Recent discoveries have brought scientists closer to the shores of this island. The synthesis of new, more neutron-rich isotopes of elements, including rutherfordium, provides crucial data points for refining theoretical models that predict the location and extent of the island. llnl.govsciencenews.orglbl.gov For instance, the discovery of six new isotopes of superheavy elements, from element 114 down to this compound, has been a significant step in this direction. lbl.gov These experiments, often involving the decay of heavier elements, help map the landscape of nuclear stability. llnl.govsciencenews.org
One notable discovery was this compound-252, identified as the shortest-lived superheavy nucleus, which helps to define the "shoreline" of the island of stability. uni-mainz.descitechdaily.com Conversely, the most stable known isotope of this compound is 267Rf, with a half-life of about 48 minutes. wikipedia.org The study of such contrasting isotopes, from the very short-lived to the relatively more stable, is essential for testing and improving theories of nuclear structure. sciencenews.orglbl.gov
Future research will focus on synthesizing even heavier and more neutron-rich isotopes of this compound and neighboring elements. This will likely involve using new projectile beams, such as titanium-50 and chromium-54, to overcome the limitations of current methods. techno-science.net The data gathered from these experiments will be instrumental in guiding the search for the center of the island of stability, where elements with exceptionally long half-lives may exist. uni-mainz.de
Table 1: Key this compound Isotopes and Their Significance for the Island of Stability
| Isotope | Half-Life | Decay Mode | Significance |
| 252Rf | ~60 nanoseconds | Spontaneous Fission | Marks the shoreline of the sea of instability. uni-mainz.descitechdaily.com |
| 261Rf | ~78 seconds | Alpha Decay | Used in early chemical studies due to its relatively long half-life. wikipedia.orgjaea.go.jp |
| 265Rf | ~2.5 minutes | Spontaneous Fission | Part of a decay chain from a heavier element, providing data for nuclear models. lbl.gov |
| 267Rf | ~48 minutes | Spontaneous Fission | The most stable known isotope of this compound. wikipedia.org |
Advanced Relativistic Theoretical Predictions
The chemical behavior of superheavy elements like this compound is heavily influenced by relativistic effects. patsnap.com These effects arise from the high nuclear charge, which causes the inner electrons to move at speeds approaching the speed of light. This leads to a stabilization of the s and p1/2 orbitals and a destabilization of the d and f orbitals, ultimately altering the element's chemical properties compared to its lighter homologs, zirconium and hafnium. patsnap.comosaka-u.ac.jp
Theoretical calculations are crucial for predicting and understanding these relativistic effects. Ab initio all-electron fully relativistic Dirac-Fock calculations, for example, have been used to predict the properties of this compound compounds like this compound tetrachloride (RfCl4). aip.org These calculations can estimate bond distances, dissociation energies, and electronic structures, providing insights that are difficult to obtain experimentally. aip.org
Theoretical predictions have suggested that relativistic effects could cause this compound to exhibit a preference for a coordination number of 6 in aqueous solutions, unlike zirconium and hafnium which favor a coordination number of 8. patsnap.com This has been a key area of investigation in experimental studies. Furthermore, theoretical studies play a vital role in guiding experiments by predicting the outcomes of chemical reactions and separations. researchgate.net
The ongoing development of more sophisticated theoretical models, incorporating quantum electrodynamics (QED) effects, will be essential for making even more precise predictions about the chemical and physical properties of this compound and other superheavy elements. The synergy between advanced theoretical predictions and experimental validation is fundamental to advancing our understanding of the chemistry at the top of the periodic table.
Development of Novel Experimental Techniques for Single-Atom Chemistry
The study of this compound is severely hampered by its production rates—often one atom at a time—and its short half-life. jaea.go.jpresearchgate.net These constraints necessitate the development of highly specialized and efficient experimental techniques for "single-atom chemistry." researchgate.net
Significant progress has been made in developing automated rapid chemical separation systems. jaea.go.jpresearchgate.net These systems, often based on high-performance liquid chromatography, allow for the quick and repetitive separation and analysis of this compound atoms. jaea.go.jp For instance, automated ion-exchange chromatography has been used to study the fluoride (B91410) complexation of this compound, revealing differences in its behavior compared to its lighter homologs. researchgate.netresearchgate.net
Another innovative technique is co-precipitation, which has been used to investigate the precipitation properties of this compound. osaka-u.ac.jpsciencedaily.com In these experiments, single atoms of this compound are co-precipitated with a carrier, such as samarium hydroxide (B78521), to study their behavior in basic solutions. osaka-u.ac.jp
Future advancements in experimental techniques will likely focus on increasing the speed and efficiency of chemical separations and detection. The development of new gas-jet transport systems coupled with advanced detectors will be crucial for studying even shorter-lived isotopes. riken.jp These innovations will not only enhance the study of this compound but also pave the way for the chemical characterization of even heavier elements. researchgate.net
Exploration of Lower Oxidation States
This compound is expected to primarily exhibit a stable +4 oxidation state, similar to its lighter group 4 counterparts, zirconium and hafnium. wikipedia.orgnih.gov However, theoretical calculations also predict the possibility of a less stable +3 oxidation state. wikipedia.org The exploration of these lower oxidation states is a key challenge and an area of active research in this compound chemistry.
Due to relativistic effects, the energy levels of the 6d and 7s electrons in this compound are very close. wikipedia.org This could potentially allow for the removal of only three electrons, leading to the +3 oxidation state. Experimental verification of this prediction is difficult due to the challenges of working with single atoms and the need for specific chemical environments that would favor the formation of a +3 ion.
Future experiments may employ advanced electrochemical techniques or novel chemical systems to try and stabilize and identify this compound in a lower oxidation state. The confirmation of a +3 state would provide significant insights into the influence of relativistic effects on the electronic structure and chemical bonding of the heaviest elements.
Understanding Reaction Mechanisms for Superheavy Element Synthesis
The synthesis of superheavy elements like this compound is a complex process that relies on nuclear fusion reactions. osti.govresearchgate.net These reactions typically involve bombarding a heavy target nucleus with a lighter projectile ion in a particle accelerator. osti.gov Two main types of fusion reactions have been used: "cold fusion" and "hot fusion." osti.gov
Cold fusion reactions use more symmetric beam and target nuclei and result in a compound nucleus with lower excitation energy, leading to the production of more neutron-deficient isotopes. osti.govresearchgate.net Hot fusion reactions, on the other hand, use more asymmetric combinations and produce a more highly excited compound nucleus, typically resulting in more neutron-rich isotopes. osti.gov
Understanding the intricate mechanisms of these fusion-evaporation reactions is crucial for optimizing the production of known isotopes and for synthesizing new, heavier elements. riken.jpresearchgate.net Researchers are continuously working to refine models that describe the fusion process, including the factors that influence the survival probability of the newly formed superheavy nucleus. researchgate.net
Future research in this area will focus on exploring new reaction pathways, such as using heavier projectiles like titanium-50 and chromium-54. techno-science.net A deeper understanding of the reaction dynamics will be essential for pushing the limits of element synthesis and for reaching the predicted island of stability. riken.jp
Interdisciplinary Research in Superheavy Element Chemistry and Nuclear Physics
The study of this compound and other superheavy elements is an inherently interdisciplinary field, requiring close collaboration between nuclear physicists and chemists. arxiv.orgriken.jpriken.jp Nuclear physicists are primarily concerned with the synthesis and decay properties of these elements, which provides fundamental information about nuclear structure and stability. riken.jp Nuclear chemists, in turn, investigate the chemical properties of these elements, which reveals the influence of relativistic effects on their electronic structure and their placement in the periodic table. riken.jp
This synergy is essential for advancing the field. For example, the discovery of new isotopes with suitable half-lives by nuclear physicists enables chemists to perform more detailed chemical studies. riken.jp Conversely, the chemical behavior observed by chemists provides a crucial test of theoretical models of atomic and electronic structure, which are informed by our understanding of the nucleus. researchgate.net
Future progress in superheavy element science will continue to rely on this strong interdisciplinary approach. The development of new accelerator facilities, advanced detection systems, and innovative chemical separation techniques will require the combined expertise of both physicists and chemists. riken.jpriken.jp This collaborative effort will be key to unlocking the remaining secrets of this compound and to continuing the exploration of the upper reaches of the periodic table.
Q & A
Q. What are the primary methods for synthesizing rutherfordium, and what challenges arise during its production?
this compound is synthesized via heavy-ion nuclear reactions, such as bombarding plutonium-242 with neon-22 ions or curium-248 with oxygen-18 . Key challenges include its short half-life (e.g., 1.3 hours for ²⁶⁷Rf) and low production yields, necessitating rapid experimental setups to study its properties. Facilities like the Joint Institute for Nuclear Research (JINR) and Lawrence Berkeley National Laboratory (LBNL) use particle accelerators for synthesis .
Q. What are the predicted physical and chemical properties of this compound, and how do they compare to its lighter homologs (e.g., hafnium)?
this compound’s properties are extrapolated from periodic trends and relativistic calculations. Predicted properties include:
- Crystal structure : Hexagonal close-packed (HCP) .
- Oxidation states : +4 (dominant) and +3, though some studies suggest +2 .
- Melting/boiling points : ~2100°C and ~5500°C, respectively . Comparisons with hafnium highlight relativistic effects, such as contraction of the 6d orbital, influencing electron configuration and reactivity .
Q. How is this compound detected and quantified in experimental settings?
Detection relies on alpha spectrometry and decay chain analysis. Advanced tools like PiPS detectors and Realtime Acquisition Graphics System (RAGS) software track its decay products (e.g., nobelium-255) . Due to low yields, data often require statistical validation using software like DataMaster .
Advanced Research Questions
Q. How do solvent extraction techniques using organic complexing agents (e.g., TBP, TTA) elucidate this compound’s ionic radius and coordination chemistry?
Studies employ tributyl phosphate (TBP) and thenoyltrifluoroacetone (TTA) to compare Rf⁴⁺ with Zr⁴⁺ and Hf⁴⁺. Key findings include:
- Distribution coefficients (log Kₐ) : Rf⁴⁺ shows higher affinity for TTA than Hf⁴⁺, suggesting a larger ionic radius (~89 pm for 6-coordinate Rf⁴⁺ vs. 71 pm for Hf⁴⁺) .
- Hydrolysis behavior : Rf⁴⁺ hydrolyzes more readily than Hf⁴⁺, impacting its solubility in acidic solutions .
Q. What methodological approaches resolve contradictions in reported oxidation states of this compound (e.g., +3 vs. +4)?
Discrepancies arise from relativistic effects and experimental conditions. Techniques include:
- Electrochemical studies : Compare redox potentials in aqueous/organic media.
- X-ray absorption spectroscopy (XAS) : Analyze electronic structure in coordination complexes . For example, MCDF calculations predict +4 as the most stable state, but solvent extraction experiments under varying pH conditions may stabilize +3 .
Q. How do researchers address the scarcity of this compound isotopes in designing statistically robust experiments?
Strategies include:
- High-sensitivity detectors : PiPS detectors minimize data loss during rapid decay .
- Monte Carlo simulations : Model decay pathways to distinguish Rf signals from background noise .
- Cross-validation : Replicate experiments using alternative synthesis routes (e.g., ²⁴⁸Cm + ¹⁸O vs. ²⁴²Pu + ²²Ne) .
What frameworks (e.g., FINER criteria) guide the formulation of research questions on this compound’s relativistic effects?
The FINER framework ensures questions are F easible (e.g., accessible isotopes), I nteresting (e.g., relativistic contraction), N ovel (e.g., unexplored coordination geometries), E thical (safe handling protocols), and R elevant (advancing periodic table models) . For example:
"How does the 6d orbital contraction in Rf influence its adsorption behavior on anion-exchange resins compared to Hf?"
Methodological Considerations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
